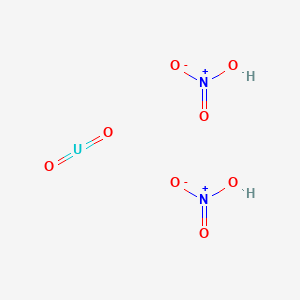
dioxouranium;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxouranium;nitric acid, también conocido como nitrato de uranilo, es un compuesto formado por la reacción del dióxido de uranio con ácido nítrico. Es un compuesto importante en la industria nuclear, particularmente en el reprocesamiento de combustible nuclear gastado. El compuesto se encuentra típicamente en forma de hexahidrato de nitrato de uranilo, que es un sólido cristalino amarillo altamente soluble en agua y otros solventes polares.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Dioxouranium;nitric acid se sintetiza disolviendo dióxido de uranio (UO₂) en ácido nítrico concentrado (HNO₃). La reacción es exotérmica y produce nitrato de uranilo (UO₂(NO₃)₂) junto con agua. La reacción general es la siguiente:
UO2+2HNO3→UO2(NO3)2+H2O
Métodos de producción industrial
En entornos industriales, la producción de nitrato de uranilo implica la disolución de minerales de uranio o metal de uranio en ácido nítrico. El proceso se controla cuidadosamente para asegurar la disolución completa y para gestionar la naturaleza exotérmica de la reacción. La solución resultante se evapora entonces para cristalizar el hexahidrato de nitrato de uranilo.
Análisis De Reacciones Químicas
Tipos de reacciones
Dioxouranium;nitric acid experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de oxidación-reducción: El nitrato de uranilo puede participar en reacciones redox, donde puede reducirse a dióxido de uranio o oxidarse aún más.
Reacciones de sustitución: Puede sufrir reacciones de intercambio de ligandos donde los iones nitrato son reemplazados por otros ligandos.
Hidrólisis: En soluciones acuosas, el nitrato de uranilo puede hidrolizarse para formar varios complejos hidroxo.
Reactivos y condiciones comunes
Agentes reductores: El gas hidrógeno, la hidrazina y otros agentes reductores pueden reducir el nitrato de uranilo a dióxido de uranio.
Ligandos: Varios ligandos como fosfatos, sulfatos y ligandos orgánicos pueden reemplazar los iones nitrato en el nitrato de uranilo.
Condiciones: Estas reacciones suelen ocurrir en soluciones acuosas bajo condiciones controladas de pH y temperatura.
Principales productos
Dióxido de uranio (UO₂): Formado por la reducción del nitrato de uranilo.
Complejos de hidroxo de uranilo: Formado por la hidrólisis del nitrato de uranilo en agua.
Aplicaciones Científicas De Investigación
Dioxouranium;nitric acid tiene varias aplicaciones de investigación científica:
Reprocesamiento de combustible nuclear: Se utiliza en la extracción y purificación de uranio del combustible nuclear gastado.
Química analítica: Se utiliza como reactivo en varias técnicas analíticas para detectar y cuantificar el uranio.
Radioquímica: Se emplea en el estudio de la desintegración radiactiva y las reacciones nucleares.
Ciencia de materiales: Se utiliza en la síntesis de materiales a base de uranio para diversas aplicaciones.
Mecanismo De Acción
El mecanismo por el cual dioxouranium;nitric acid ejerce sus efectos implica la coordinación de iones uranilo (UO₂²⁺) con iones nitrato (NO₃⁻). El ion uranilo es un ácido de Lewis fuerte y puede formar complejos estables con varios ligandos. En el reprocesamiento de combustible nuclear, el ion uranilo forma complejos con fosfato de tributilo (TBP) en presencia de ácido nítrico, facilitando la extracción de uranio del combustible gastado.
Comparación Con Compuestos Similares
Compuestos similares
Acetato de uranilo: Similar al nitrato de uranilo pero con iones acetato en lugar de iones nitrato.
Sulfato de uranilo: Contiene iones sulfato y se utiliza en diferentes aplicaciones industriales.
Cloruro de uranilo: Contiene iones cloruro y se utiliza en varios procesos químicos.
Singularidad
Dioxouranium;nitric acid es único debido a su alta solubilidad en agua y su capacidad para formar complejos estables con una amplia gama de ligandos. Esto lo hace particularmente útil en el reprocesamiento de combustible nuclear y otras aplicaciones donde se requiere la extracción y purificación eficiente del uranio.
Propiedades
IUPAC Name |
dioxouranium;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.2O.U/c2*2-1(3)4;;;/h2*(H,2,3,4);;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNHKOAYQRSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[U]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2O8U |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
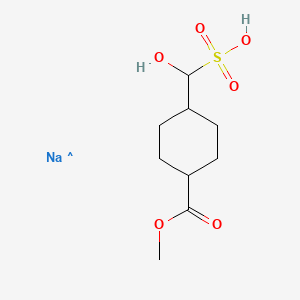

![2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid](/img/structure/B12299473.png)

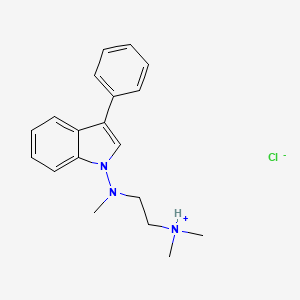
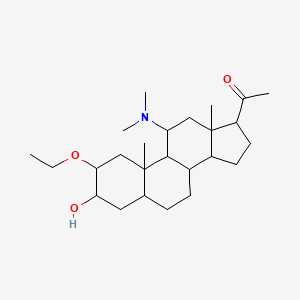
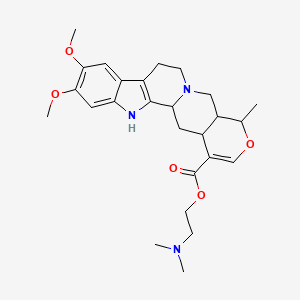

![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)
![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
